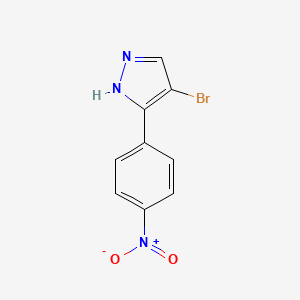

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-(4-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-8-5-11-12-9(8)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHRISFLZHTMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502743 | |

| Record name | 4-Bromo-5-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73227-97-1 | |

| Record name | 4-Bromo-5-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide for the synthesis and characterization of the novel compound, 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole. Due to the absence of specific literature for this exact molecule, this guide presents a proposed synthetic pathway based on established chemical principles for pyrazole synthesis. It further outlines a comprehensive characterization workflow to confirm the structural integrity and purity of the target compound. All quantitative data are presented in a structured format, and logical workflows are visualized using diagrams.

Proposed Synthesis

The synthesis of this compound can be approached through a multi-step process involving the formation of a chalcone intermediate, followed by cyclization to form the pyrazole ring, and subsequent bromination.

Experimental Protocol

Step 1: Synthesis of (E)-1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 4-nitroacetophenone (1 equivalent) in dimethylformamide (DMF), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the crude chalcone intermediate.

Step 2: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

-

Dissolve the crude chalcone intermediate from Step 1 in ethanol.

-

Add hydrazine hydrate (1.5 equivalents) to the solution.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Pour the concentrated solution into cold water to precipitate the pyrazole product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(4-nitrophenyl)-1H-pyrazole.

Step 3: Synthesis of this compound

-

Dissolve the 3-(4-nitrophenyl)-1H-pyrazole from Step 2 in a suitable solvent such as acetic acid or chloroform.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 equivalents), to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate eluent) to obtain the final product, this compound.

Characterization

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are proposed.

Experimental Protocols for Characterization

-

Melting Point: The melting point of the purified product will be determined using a standard melting point apparatus.

-

FT-IR Spectroscopy: An FT-IR spectrum will be recorded using a KBr pellet to identify the characteristic functional groups.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be performed to determine the exact mass of the compound and confirm its molecular formula.

Data Presentation

The following table summarizes the expected quantitative data for this compound based on analysis of structurally similar compounds.

| Parameter | Expected Value |

| Physical Properties | |

| Molecular Formula | C₉H₆BrN₃O₂ |

| Molecular Weight | 268.07 g/mol |

| Melting Point | Expected to be in the range of 180-220 °C |

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆) | |

| δ ~13.5-14.0 (s, 1H) | NH proton of the pyrazole ring |

| δ ~8.3 (d, 2H) | Aromatic protons ortho to the nitro group |

| δ ~8.0 (d, 2H) | Aromatic protons meta to the nitro group |

| δ ~7.8 (s, 1H) | H-5 proton of the pyrazole ring |

| ¹³C NMR (DMSO-d₆) | |

| δ ~150 | C-NO₂ |

| δ ~148 | C-3 of pyrazole |

| δ ~138 | Quaternary carbon of the phenyl ring |

| δ ~129 | CH of the phenyl ring |

| δ ~124 | CH of the phenyl ring |

| δ ~120 | C-5 of pyrazole |

| δ ~95 | C-4 of pyrazole (bearing Br) |

| Mass Spectrometry | |

| m/z | [M]+ and [M+2]+ peaks in a ~1:1 ratio, characteristic of a bromine-containing compound. Expected m/z for [M]+ ≈ 266.96 and [M+2]+ ≈ 268.96. |

Visualized Workflows

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Characterization Workflow

Caption: Logical workflow for the characterization of the final product.

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its molecular characteristics, present available quantitative data in a structured format, outline standard experimental protocols for property determination, and visualize relevant experimental workflows and potential biological pathways.

Molecular and Physicochemical Profile

This compound is a substituted pyrazole with the chemical formula C₉H₆BrN₃O₂.[1] Its structure, featuring a brominated pyrazole ring linked to a nitrophenyl group, suggests potential for various intermolecular interactions and dictates its physical and chemical behavior.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 73227-97-1 | [1] |

| Molecular Formula | C₉H₆BrN₃O₂ | [1] |

| Molecular Weight | 268.07 g/mol | [1] |

| Melting Point | 185-186°C | [1] |

| Density | 1.737 g/cm³ | [1] |

| Solubility | Data not available | [1] |

| pKa | Data not available | [1] |

| LogP (n-octanol/water) | Data not available | [1] |

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized methodologies for determining the key physicochemical properties of organic compounds like this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[2][3]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of the compound.[2][3][4]

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[1][4]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

-

The assembly is placed in the heating block of the melting point apparatus or a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).[3]

-

The sample is heated gradually, with the heating rate reduced to 1-2°C per minute near the expected melting point.[3]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2. A sharp melting range (0.5-1°C) is indicative of a pure compound.[2]

-

2.2. Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and distribution.

-

Apparatus: Test tubes, vortex mixer, analytical balance, and a selection of solvents (e.g., water, ethanol, DMSO, 5% NaOH, 5% HCl).

-

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

-

A known volume of the desired solvent (e.g., 1 mL) is added.

-

The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature.[5]

-

A visual inspection is performed to determine if the solid has completely dissolved.

-

If the compound is insoluble in water, its solubility in acidic (5% HCl) and basic (5% NaOH) solutions is tested to identify potential acidic or basic functional groups.[6]

-

Solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by analyzing the concentration of the saturated solution using techniques like HPLC or UV-Vis spectroscopy.

-

2.3. Determination of pKa

The pKa value is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

-

Apparatus: pH meter, automatic titrator, UV-Vis spectrophotometer or HPLC system, buffer solutions of varying pH.

-

Procedure (Potentiometric Titration):

-

A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored continuously throughout the titration.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

-

Procedure (UV-Vis Spectrophotometry):

-

The UV-Vis spectrum of the compound is recorded in a series of buffer solutions with known pH values.

-

Changes in the absorbance at a specific wavelength, corresponding to the ionized and non-ionized forms, are monitored.

-

The pKa is calculated from the plot of absorbance versus pH using the Henderson-Hasselbalch equation.

-

2.4. Determination of n-Octanol/Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Apparatus: Separatory funnel or vials, shaker, analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

-

Procedure (Shake-Flask Method): [7]

-

n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[8]

-

A known amount of the compound is dissolved in one of the phases.

-

The solution is added to the other phase in a separatory funnel at a specific volume ratio.

-

The mixture is shaken until equilibrium is reached (this can take several hours).[7]

-

The phases are allowed to separate completely.

-

The concentration of the compound in each phase is accurately measured using a suitable analytical technique.[9]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]

-

Visualized Workflows and Pathways

3.1. Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties discussed.

Caption: Workflow for Physicochemical Characterization.

3.2. Potential Biological Signaling Pathway

Nitrophenyl-pyrazole derivatives have been investigated for various biological activities, including anticancer effects. Some pyrazole-containing compounds have been shown to modulate key cellular signaling pathways.[11] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its inhibition is a common strategy in cancer therapy. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for this compound or its analogs.

Caption: Simplified PI3K/Akt Signaling Pathway.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. agilent.com [agilent.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Structure Elucidation of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure elucidation of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole. The document outlines the key physicochemical properties, a plausible synthetic route, and the comprehensive spectral analysis required for unambiguous structure confirmation. Methodologies for the primary analytical techniques are detailed, and data is presented in a structured format for clarity and comparative analysis.

Compound Identity and Physicochemical Properties

This compound is a substituted pyrazole derivative. The core structure consists of a five-membered pyrazole ring, substituted with a bromine atom at the 4-position and a 4-nitrophenyl group at the 3-position.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 73227-97-1[1] |

| Molecular Formula | C₉H₆BrN₃O₂ |

| Molecular Weight | 284.07 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=NN2)Br)--INVALID-LINK--[O-] |

| InChI Key | Not publicly available. |

| Predicted Appearance | Yellowish to off-white solid |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A common and effective method involves the reaction of a substituted chalcone with hydrazine, followed by bromination. Pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2]

Structural Elucidation Workflow

The confirmation of the chemical structure is achieved through a combination of spectroscopic methods. Each technique provides unique information about the molecular framework, functional groups, and atomic connectivity.

Spectroscopic Data Analysis

While a complete public dataset for this compound is not available, the following tables summarize the expected spectral data based on the analysis of structurally related compounds and general principles of spectroscopy.

4.1. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by a distinctive M+2 isotopic pattern.

| m/z Value | Interpretation |

| ~283/285 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| ~237/239 | [M-NO₂]⁺ |

| ~158 | [M-NO₂-Br]⁺ |

| ~102 | [C₆H₄N]⁺ |

4.2. Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Pyrazole N-H |

| ~3100 | C-H Stretch | Aromatic C-H |

| ~1590 | C=C Stretch | Aromatic Ring |

| ~1520 & ~1340 | N-O Asymmetric & Symmetric Stretch | Nitro Group (-NO₂) |

| ~1470 | C=N Stretch | Pyrazole Ring |

| ~850 | C-H Bend | p-disubstituted benzene |

| ~650 | C-Br Stretch | Carbon-Bromine Bond |

4.3. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | broad singlet | 1H | Pyrazole N-H |

| ~8.30 | doublet | 2H | Protons ortho to -NO₂ on phenyl ring |

| ~7.90 | doublet | 2H | Protons meta to -NO₂ on phenyl ring |

| ~7.80 | singlet | 1H | C5-H of pyrazole ring |

4.4. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C3-pyrazole (attached to phenyl) |

| ~147 | C-NO₂ on phenyl ring |

| ~138 | C-ipso on phenyl ring (attached to pyrazole) |

| ~129 | CH on phenyl ring (meta to -NO₂) |

| ~124 | CH on phenyl ring (ortho to -NO₂) |

| ~120 | C5-pyrazole |

| ~95 | C4-pyrazole (attached to Br) |

Experimental Protocols

5.1. Synthesis of this compound

-

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. 4-Nitroacetophenone (1 eq.) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 eq.) under reflux for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting solid enaminone is filtered and washed with cold ethanol.

-

Step 2: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole. The enaminone intermediate (1 eq.) is dissolved in ethanol, and hydrazine hydrate (1.2 eq.) is added. The mixture is refluxed for 8-10 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

-

Step 3: Bromination. 3-(4-nitrophenyl)-1H-pyrazole (1 eq.) is dissolved in acetic acid. N-Bromosuccinimide (NBS) (1.1 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours. The mixture is then poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.

5.2. Analytical Methods

-

Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets. The spectral range is typically 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.[3] Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

Biological Relevance

Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities.[4] While the specific biological profile of this compound is not extensively documented in public literature, compounds with the pyrazole nucleus are reported to exhibit various pharmacological properties, including:

The presence of the nitro group and the bromine atom can significantly influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity. Therefore, this compound serves as a valuable scaffold for further investigation in drug discovery and development programs.

References

- 1. This compound/CAS:73227-97-1-HXCHEM [hxchem.net]

- 2. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

A Technical Guide to 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole: Synthesis, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. The presence of a bromophenyl- and a nitrophenyl-substituent on the pyrazole ring suggests potential for this molecule to act as an intermediate in the synthesis of more complex derivatives or to exhibit biological activity itself, for instance as a kinase inhibitor. Due to the limited availability of specific data for this compound, this guide presents a putative synthetic route and expected physicochemical properties based on established chemical principles and data from analogous compounds.

While a specific CAS (Chemical Abstracts Service) number for this compound has not been identified in common chemical databases, this does not preclude its existence or synthesis. A regioisomer, 4-(4-bromo-3-nitrophenyl)-1H-pyrazole, has been assigned the CAS number 2229493-19-8[1].

Proposed Synthesis and Physicochemical Data

A plausible and efficient two-step synthetic route for this compound is proposed, commencing with the synthesis of the precursor 3-(4-nitrophenyl)-1H-pyrazole, followed by its regioselective bromination.

Step 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

The initial step involves the condensation of a suitable 1,3-dicarbonyl equivalent with hydrazine. A common method is the reaction of a chalcone (an α,β-unsaturated ketone) with hydrazine hydrate. The required chalcone, 1-(4-nitrophenyl)-3-dimethylamino-2-propen-1-one, can be synthesized from 4-nitroacetophenone and Bredereck's reagent or dimethylformamide dimethyl acetal (DMF-DMA).

Step 2: Bromination of 3-(4-nitrophenyl)-1H-pyrazole

The subsequent step is the regioselective bromination of the pyrazole ring at the 4-position. This is typically achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or chloroform.[2][3][4] Pyrazoles readily undergo electrophilic substitution at the C4 position.[5]

Quantitative Data

The following tables summarize the reactants required for the proposed synthesis and the expected physicochemical properties of the final product. These values are based on typical yields and characteristics observed for similar compounds in the literature.[6][7][8]

Table 1: Reactants for the Proposed Synthesis of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 3-(4-nitrophenyl)-1H-pyrazole | C₉H₇N₃O₂ | 189.17 | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₆BrN₃O₂ |

| Molecular Weight | 268.07 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.5-14.0 (br s, 1H, NH), 8.30 (d, J=8.8 Hz, 2H, Ar-H), 8.15 (s, 1H, pyrazole-H5), 8.05 (d, J=8.8 Hz, 2H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 147.0 (Ar-C), 145.0 (pyrazole-C3), 138.0 (Ar-C), 130.0 (pyrazole-C5), 126.0 (Ar-CH), 124.0 (Ar-CH), 95.0 (pyrazole-C4) |

| IR (KBr) ν (cm⁻¹) | 3100-3300 (N-H stretch), 1595 (C=N stretch), 1510, 1340 (NO₂ stretch), 850 (C-N stretch), 690 (C-Br stretch) |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole

-

Reaction Setup: To a solution of 1-(4-nitrophenyl)-3-dimethylamino-2-propen-1-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: Characterize the obtained product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of 3-(4-nitrophenyl)-1H-pyrazole.[9]

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 3-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Brominating Agent: To this solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.[2][4]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Pour the reaction mixture into ice-water. A solid precipitate should form. Filter the solid, wash thoroughly with water to remove DMF and succinimide, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

-

Characterization: Confirm the structure of the final product, this compound, by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

References

- 1. a2bchem.com [a2bchem.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-3-methyl-1H-pyrazole, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

Potential biological activities of pyrazole derivatives

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, making it a cornerstone for the development of novel therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antiviral effects.[4][5][6] This versatility has led to the successful clinical application of several pyrazole-based drugs, such as the anti-inflammatory agent Celecoxib, the anticancer kinase inhibitor Crizotinib, and the JAK inhibitor Ruxolitinib, underscoring the therapeutic potential of this heterocyclic core.[1][3][7][8]

This technical guide provides a comprehensive overview of the principal biological activities of pyrazole derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Synthesis Strategies

The synthesis of the pyrazole ring is well-established, with the most common method being the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[5][9] Other significant methods include 1,3-dipolar cycloadditions and multicomponent reactions, which offer alternative pathways to functionalized pyrazole derivatives.[5][10]

Caption: A simplified workflow for the synthesis of pyrazole derivatives.

Anticancer Activity

Pyrazole derivatives exhibit potent anticancer activity through various mechanisms, most notably the inhibition of protein kinases, disruption of tubulin polymerization, and interaction with DNA.[3][11] Many derivatives function as multi-targeted kinase inhibitors, a strategy that can reduce the likelihood of drug resistance.[3]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based compounds are designed to inhibit protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, angiogenesis, and survival.[2][12] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinase (PI3K).[3][13] By blocking the ATP-binding site of these kinases, pyrazole inhibitors disrupt downstream signaling, leading to cell cycle arrest and apoptosis.[14][15]

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by pyrazole derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected pyrazole derivatives.

| Derivative/Compound Class | Target Cell Line / Enzyme | IC₅₀ Value (µM) | Reference Drug | IC₅₀ of Ref. (µM) | Citation |

| Indole-Pyrazole Hybrid (33) | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [3] |

| Indole-Pyrazole Hybrid (34) | CDK2 | 0.095 | - | - | [3] |

| Pyrazole Carbaldehyde (43) | MCF7 (Breast) / PI3 Kinase | 0.25 | Doxorubicin | 0.95 | [3] |

| Pyrazolone-Pyrazole Hybrid (27) | MCF7 (Breast) | 16.50 | Tamoxifen | 23.31 | [3] |

| Pyrazolone-Pyrazole Hybrid (27) | VEGFR-2 | 0.828 | - | - | [3] |

| Selanyl-1H-pyrazole (54) | HepG2 (Liver) | 13.85 | - | - | [3] |

| Pyrazole Benzothiazole (25) | A549 (Lung) | 3.17 | Axitinib | > 10 | [3] |

| Polysubstituted Pyrazole (59) | HepG2 (Liver) | 2.0 | Cisplatin | 5.5 | [3] |

| Pyrazole-Benzamide Derivative | MCF-7 (Breast) | 4.98 | Doxorubicin | 4.17 | [16] |

| 1,3,4-Triarylpyrazole (6) | EGFR | >94% inhibition at 100 µM | - | - | [14] |

| Aryldiazo Pyrazole | HCT-116 (Colon) | 4.2 | Doxorubicin | 4.4 | [17] |

Experimental Protocols

In Vitro Cytotoxicity (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[16][17]

Kinase Inhibition Assay (Radiometric or ADP-Glo™):

-

Reaction Setup: The assay is performed in a kinase buffer containing the target kinase (e.g., EGFR, VEGFR-2), a specific substrate peptide, ATP (with γ-³²P-ATP for radiometric assays), and the test pyrazole compound at various concentrations.[14]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for the phosphorylation of the substrate.

-

Detection (Radiometric): The reaction is stopped, and the phosphorylated substrate is separated from the free radioactive ATP, often by spotting onto a phosphocellulose filter paper. The radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Detection (ADP-Glo™): For this luminescence-based assay, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP generated and thus to the kinase activity.[14]

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC₅₀ values are determined from dose-response curves.[14]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds acting as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7][18] This selective inhibition is the mechanism behind the widely used NSAID, Celecoxib.[19] Other mechanisms include the modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibition of lipoxygenase (LOX).[7]

Quantitative Data: Anti-inflammatory Activity

| Derivative/Compound Class | Target Enzyme/Model | IC₅₀ Value (µM) / % Inhibition | Reference Drug | IC₅₀ / Activity of Ref. | Citation |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | - | - | [7] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | - | - | [7] |

| 3,5-diarylpyrazole | COX-2 | 0.01 | - | - | [7] |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 / 0.12 | - | - | [7] |

| Pyrazole derivative | Carrageenan-induced paw edema | 65-80% reduction @ 10 mg/kg | Indomethacin | 55% reduction | [7] |

| Carboxyphenylhydrazone (N7) | Cotton granuloma test | 1.13 (relative activity) | Celecoxib | 1.0 (relative activity) | [20] |

| Acetylated pyrazole (N5) | Cotton granuloma test | 1.17 (relative activity) | Celecoxib | 1.0 (relative activity) | [20] |

Experimental Protocols

In Vivo Carrageenan-Induced Paw Edema:

-

Animal Model: Wistar rats or Swiss albino mice are typically used.

-

Compound Administration: The test pyrazole derivatives, a reference drug (e.g., Indomethacin, Celecoxib), and a vehicle control are administered orally or intraperitoneally to different groups of animals.[7][21]

-

Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized edema.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema for each treated group is calculated by comparing the increase in paw volume to the vehicle control group.[7][22]

In Vitro COX-1/COX-2 Inhibition Assay:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Assay Procedure: The assay measures the initial rate of O₂ uptake or the peroxidase activity of the COX enzyme. The reaction mixture includes the enzyme, heme, a buffer (e.g., Tris-HCl), and the test compound at various concentrations.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

-

Detection: The conversion of a chromogenic substrate by the peroxidase activity is monitored spectrophotometrically, or oxygen consumption is measured with an electrode.

-

IC₅₀ Calculation: The concentration of the pyrazole derivative required to inhibit 50% of the enzyme activity (IC₅₀) is determined for both COX-1 and COX-2. The COX-2 selectivity index is often calculated as the ratio of IC₅₀(COX-1)/IC₅₀(COX-2).[7][20]

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, including resistant strains like MRSA.[23][24] Their mechanisms can involve the inhibition of essential metabolic pathways or specific targets such as DNA gyrase.[23]

Caption: A typical workflow for screening pyrazole derivatives for antimicrobial activity.

Quantitative Data: Antimicrobial Activity

| Derivative/Compound Class | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC of Ref. (µg/mL) | Citation |

| Tethered thiazolo-pyrazole (17) | MRSA | 4 | - | - | [23] |

| Imidazo-pyridine pyrazole (18) | E. coli, K. pneumoniae | < 1 | Ciprofloxacin | - | [23] |

| Hydrazone derivative (21a) | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | - | [25] |

| Hydrazone derivative (21a) | Staphylococcus aureus | 62.5 - 125 | Chloramphenicol | - | [25] |

| Pyrazole analogue (2) | Aspergillus niger | 1 | Clotrimazole | - | [19] |

Experimental Protocols

Agar Diffusion Method (Primary Screening):

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into Petri plates.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Compound Application: Sterile paper discs impregnated with a known concentration of the test pyrazole derivative are placed on the agar surface. A standard antibiotic disc and a solvent control disc are also used.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters.[24][25]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

-

Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: A standardized inoculum of the test microorganism is added to each well.

-

Controls: Positive (broth + inoculum) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C.

-

MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23][25]

Other Notable Biological Activities

Beyond the major areas detailed above, pyrazole derivatives have shown promise in several other therapeutic fields.

-

Antiviral Activity: Certain pyrazole derivatives have been identified as active against a broad range of viruses.[26] For example, N-acetyl 4,5-dihydropyrazole was found to be active against the vaccinia virus with an EC₅₀ value of 7 µg/mL.[27] More recently, hydroxyquinoline-pyrazole hybrids have shown potent inhibition of coronaviruses, including SARS-CoV-2.[28][29]

-

Anticonvulsant Activity: Numerous studies have demonstrated the anticonvulsant potential of pyrazole derivatives in animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1][30][31] Some compounds have shown efficacy comparable to or greater than standard drugs like phenobarbital and phenytoin.[31][32]

-

Antidepressant Activity: In preclinical models such as the tail suspension test, specific pyrazole derivatives have exhibited significant antidepressant effects, with some compounds showing activity nearly twice that of the reference drug imipramine.[31][32]

Conclusion

The pyrazole scaffold is a remarkably versatile and productive platform in modern drug discovery. Its derivatives possess a wide and potent range of biological activities, targeting key proteins and pathways implicated in cancer, inflammation, microbial infections, and neurological disorders. The continued exploration of structure-activity relationships, coupled with advanced synthetic methodologies, promises to yield new generations of pyrazole-based therapeutics with enhanced efficacy and safety profiles. This guide serves as a foundational resource for professionals engaged in the rational design and development of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. srrjournals.com [srrjournals.com]

- 17. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sciencescholar.us [sciencescholar.us]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 23. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 25. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. jetir.org [jetir.org]

An In-depth Technical Guide to Bromo and Nitrophenyl Substituted Pyrazoles: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry. Their versatile structure allows for extensive functionalization, leading to a wide array of pharmacological activities. Among the numerous derivatives, those bearing bromo and nitrophenyl substituents have garnered significant attention due to their potent and diverse biological effects. These substitutions significantly influence the electronic and steric properties of the pyrazole core, leading to enhanced interactions with various biological targets. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, experimental protocols, and mechanisms of action of bromo and nitrophenyl substituted pyrazoles, serving as a valuable resource for researchers in drug discovery and development.

Synthesis of Bromo and Nitrophenyl Substituted Pyrazoles

The synthesis of substituted pyrazoles primarily relies on the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] Variations of this classical Knorr pyrazole synthesis, along with other methods like 1,3-dipolar cycloaddition, provide access to a wide range of substituted pyrazoles.[1]

General Synthetic Workflow

The logical flow for a typical synthesis of a substituted pyrazole, such as a 4-bromo-1-phenyl-3-methyl-5-arylpyrazole, can be visualized as a sequence of reactions starting from readily available precursors.

Caption: General workflow for the synthesis of a 4-bromo-substituted pyrazole.

Biological Activities of Bromo and Nitrophenyl Substituted Pyrazoles

Bromo and nitrophenyl substituted pyrazoles exhibit a broad spectrum of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory properties. The position and number of these substituents on the phenyl rings, as well as on the pyrazole core, play a crucial role in determining their potency and selectivity.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of bromo and nitrophenyl substituted pyrazoles against various cancer cell lines. The presence of a bromo group on the phenyl ring attached to the pyrazole often enhances anticancer activity.[2] Similarly, the electron-withdrawing nature of the nitro group can contribute to the molecule's ability to interact with biological targets.[3]

Table 1: Anticancer Activity of Selected Bromo and Nitrophenyl Substituted Pyrazoles (IC50 values in µM)

| Compound/Substitution | Cell Line | IC50 (µM) | Reference |

| 1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide derivative | PC-3 (Prostate) | 5.26 | [4] |

| 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carbohydrazide derivative | PC-3 (Prostate) | 5.32 | [4] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Various | Not specified | [3] |

| Coumarin-pyrazole hybrid with bromo substitution | A-549 (Lung) | 13.5 | [2] |

| 1,3,5-triaryl pyrazole with 4-bromo substitution | T47-D (Breast) | Potent | [5] |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively explored. Bromo and nitrophenyl substitutions have been shown to be effective in enhancing both antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Selected Bromo and Nitrophenyl Substituted Pyrazoles (MIC values in µg/mL)

| Compound/Substitution | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative with 4-nitrophenyl group | Escherichia coli | 0.25 | [3] |

| Pyrazole derivative with 4-nitrophenyl group | Streptococcus epidermidis | 0.25 | [3] |

| Pyrazole derivative with 4-nitrophenyl group | Aspergillus niger | 1 | [3] |

| Pyrazole derivative with 4-chlorophenyl and bromo substitutions | Staphylococcus aureus | 64 | [6] |

| Pyrazole derivative with 4-chlorophenyl and bromo substitutions | Candida albicans | 64 | [6] |

Anti-inflammatory Activity

Certain bromo and nitrophenyl substituted pyrazoles have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[7]

Table 3: Anti-inflammatory Activity of Selected Bromo and Nitrophenyl Substituted Pyrazoles

| Compound/Substitution | Assay | Activity | Reference |

| 1,5-Diaryl pyrazole with 4-bromo substitution | COX-2 Inhibition | IC50 = 0.781 µM | [7] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | Better than Diclofenac sodium | [3] |

| 1-(3-(4-Bromophenyl)-4,5-dihydro...ethanone | Carrageenan-induced paw edema | Significant inhibition | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative procedures for the synthesis and biological testing of substituted pyrazoles.

Synthesis of 4-Bromo-1-phenyl-3-methoxy-1H-pyrazole[8]

-

A solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (16.0 mmol) in dry DMF (20 mL) is cooled to 0 °C under an inert atmosphere.

-

Sodium hydride (60% dispersion in mineral oil, 16.0 mmol) is added portionwise.

-

After stirring for 15 minutes, methyl iodide (19.2 mmol) is added dropwise at 0 °C.

-

The mixture is warmed to room temperature and stirred at 60 °C for 1 hour.

-

Water (10 mL) is added, and the mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and filtered.

-

The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema[3]

-

Albino rats are divided into groups, including a control group, a standard drug group (e.g., Diclofenac sodium), and test groups for the synthesized pyrazole derivatives.

-

The test compounds and standard drug are administered orally or intraperitoneally.

-

After a specified time (e.g., 30 minutes), acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method[9]

-

A serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

-

Positive control (broth with microorganism) and negative control (broth only) wells are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The biological activities of bromo and nitrophenyl substituted pyrazoles are mediated through their interaction with various cellular targets and signaling pathways. A prominent mechanism, particularly in cancer, involves the inhibition of protein kinases.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[8][9] Several pyrazole derivatives have been shown to inhibit key kinases in this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted pyrazoles.

Conclusion

Bromo and nitrophenyl substituted pyrazoles represent a promising class of compounds with significant potential in the development of new therapeutic agents. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive scaffolds for further investigation. This guide has provided a comprehensive overview of their synthesis, quantitative biological data, experimental methodologies, and a key mechanism of action. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as to elucidate further details of their molecular mechanisms. The continued exploration of this chemical space holds great promise for the discovery of novel drugs to combat a range of diseases.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Dawn of a New Era in Drug Discovery: Synthesis and Exploration of Novel Pyrazole Compounds

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its remarkable versatility and broad spectrum of biological activities have made it a cornerstone in the development of numerous therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole compounds, with a focus on their potential as anticancer agents. We delve into detailed experimental protocols for their synthesis and present a comprehensive overview of their biological activities, supported by quantitative data and visualizations of key signaling pathways they modulate.

Synthetic Strategies: Paving the Way for Novel Pyrazole Analogs

The synthesis of the pyrazole core and its derivatives has evolved significantly, with numerous methods available to medicinal chemists. These strategies range from classical condensation reactions to modern, more efficient techniques like microwave-assisted synthesis.[4][5][6]

One of the most fundamental and widely used methods is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] Variations of this method allow for the introduction of a wide range of substituents on the pyrazole ring, enabling the fine-tuning of its pharmacological properties.

More recent advancements have focused on improving reaction efficiency, yields, and regioselectivity.[7] Microwave-assisted organic synthesis (MAOS) has gained prominence as a powerful tool for the rapid and efficient synthesis of pyrazole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods.[9] Furthermore, multi-component reactions (MCRs) offer an atom-economical and straightforward approach to constructing complex pyrazole-containing molecules in a single step.

A significant area of innovation lies in the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines , which have shown promising activity as kinase inhibitors.[8] These bicyclic structures are typically synthesized through the cyclocondensation of 5-aminopyrazoles with various reagents.[5]

Biological Activity and Structure-Activity Relationships (SAR)

Novel pyrazole derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and, most notably, anticancer effects.[1][2][10] The anticancer properties of many pyrazole compounds stem from their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[11][12][13]

Structure-Activity Relationship (SAR) studies have been instrumental in optimizing the anticancer efficacy of pyrazole derivatives. These studies have revealed that the nature and position of substituents on the pyrazole ring play a critical role in their biological activity.[14][15][16] For instance, the introduction of specific aryl groups at the N1 and C5 positions, and a carboxamido group at the C3 position have been shown to be crucial for potent and selective cannabinoid CB1 receptor antagonism.[14][16] Similarly, in the context of anticancer activity, appropriate substitutions can enhance the inhibitory activity against specific kinases like EGFR, VEGFR, and CDKs.[17][18]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of selected novel pyrazole compounds from recent literature.

| Compound ID | Target/Assay | Cell Line | IC50/GI50 (µM) | Reference |

| Compound 29 | Cytotoxicity | MCF7 | 17.12 | [17] |

| HepG2 | 10.05 | [17] | ||

| A549 | 29.95 | [17] | ||

| Caco2 | 25.24 | [17] | ||

| Compound 30 | CDK2/cyclin A2 Inhibition | - | 60% inhibition at 10 µM | [17] |

| Compound 43 | PI3 Kinase Inhibition | MCF7 | 0.25 | [17] |

| Compound 50 | EGFR Inhibition | HepG2 | 0.09 | [17] |

| VEGFR-2 Inhibition | HepG2 | 0.23 | [17] | |

| Cytotoxicity | HepG2 | 0.71 | [17] | |

| Compound 5b | Tubulin Polymerization Inhibition | - | 7.30 | [19] |

| Cytotoxicity | K562 | 0.021 | [19] | |

| A549 | 0.69 | [19] | ||

| Ferrocene-pyrazole hybrid 47c | Cytotoxicity | HCT-116 | 3.12 | [6] |

| PC-3 | 124.40 | [6] | ||

| HL60 | 6.81 | [6] | ||

| SNB19 | 60.44 | [6] | ||

| Pyrano[2,3-c]pyrazole 50h | Cytotoxicity | 786-0 | 9.9 µg/mL | [6] |

| MCF-7 | 31.87 µg/mL | [6] |

Key Signaling Pathways in Pyrazole-Mediated Anticancer Activity

Many novel pyrazole compounds exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Several pyrazole derivatives have been developed as potent EGFR inhibitors.

Caption: EGFR Signaling Pathway and Inhibition by Pyrazole Compounds.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of protein kinases that control the progression of the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell division. Pyrazole-based compounds have been identified as effective CDK inhibitors, halting the cell cycle and inducing apoptosis in cancer cells.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. musechem.com [musechem.com]

- 12. Account Suspended [cellbiology.blog]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Investigations into 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole: A Computational and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental studies on 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole and its closely related analogues. Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of biological and pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The unique structural features of the pyrazole ring, particularly the susceptibility of position 4 to electrophilic substitution and positions 3 and 5 to nucleophilic attack, allow for diverse functionalization, making them a cornerstone in medicinal chemistry and materials science.[3] This document summarizes key findings from computational chemistry, spectroscopic analysis, and in-silico biological evaluations to provide a comprehensive understanding of this class of molecules.

Molecular Structure and Synthesis

The core structure of the title compound consists of a pyrazole ring substituted with a bromo group at position 4 and a 4-nitrophenyl group at position 3. The synthesis of such pyrazole derivatives often involves the cyclization of chalcones with hydrazines. A general synthetic route for similar compounds, such as 1H-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolines, begins with a base-catalyzed aldol condensation of a substituted acetophenone (like p-nitroacetophenone) with an aromatic aldehyde to form a chalcone.[4] This intermediate is then reacted with hydrazine hydrate, which upon reflux, yields the pyrazoline derivative.[4]

A related compound, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, was synthesized by reacting 1-(4-bromophenyl)-3-phenyl-1H-pyrazole with phosphoryl chloride and dimethylformamide (Vilsmeier-Haack reaction).[5]

Spectroscopic and Structural Characterization

Spectroscopic techniques are crucial for the structural elucidation of pyrazole derivatives.

Infrared (IR) Spectroscopy: The FT-IR spectra of pyrazole derivatives provide valuable information about their functional groups. For instance, the N-H stretching vibrations in pyrazole rings are typically observed in the region of 3341-3353 cm⁻¹. Aromatic C=C stretching is confirmed by intense peaks between 1574-1591 cm⁻¹, and the C=N stretching vibrations appear in the 1463-1477 cm⁻¹ range.[6]

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. In a study of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the proton signal for H-5 of the pyrazole ring appeared as a singlet at 7.78 ppm.[7][8] The ¹³C NMR spectrum showed the C-4 signal at 82.0 ppm and the C-5 signal at 127.8 ppm.[7][8]

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule. For 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the crystal structure revealed that the benzene rings are twisted out of the mean plane of the pyrazole ring, with dihedral angles of 13.70° and 36.48°.[5][9]

Computational Studies

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.

Geometric Parameters

DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to optimize the molecular geometry.[3] The calculated bond lengths and angles from these studies generally show good agreement with experimental data from X-ray crystallography. For a series of pyrazole derivatives, the N–N bond length in the pyrazole ring was calculated to be in the range of 1.372 to 1.381 Å, which is consistent with experimentally determined values.[3]

Table 1: Selected Calculated Geometric Parameters for Pyrazole Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) | Reference |

| C3–N7 | 1.298 - 1.300 | [3] | |

| N–N | 1.372 - 1.381 | [3] | |

| C2–C3–N7 | 112.15 - 112.63 | [3] | |

| N7–N8–C3 | 109.48 - 109.74 | [3] |

Note: Data is for (4-fluorophenyl)[5-(substituted)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives.

Vibrational Analysis

Theoretical vibrational frequencies calculated using DFT methods can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical method.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability. A smaller energy gap suggests higher reactivity. These parameters are investigated to understand the charge transfer interactions within the molecule.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules and biological targets.

In Silico Biological Evaluation

Computational methods are increasingly used in the early stages of drug discovery to predict the biological activity and pharmacokinetic properties of new compounds.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, typically a protein receptor.[10][11] Docking studies on pyrazole derivatives have been performed against various protein targets to screen for potential inhibitors.[10][11] For example, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases have shown that these compounds can be potential inhibitors, with some derivatives exhibiting minimum binding energies as low as -10.35 kJ/mol.[10]

Table 2: Example Molecular Docking Results for Pyrazole Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) |

| M6 | Escherichia coli (1FJ4) | -9.6 |

| M17 | Escherichia coli (1FJ4) | -9.3 |

| M19 | Escherichia coli (1FJ4) | -9.5 |

| M20 | Escherichia coli (1FJ4) | -10.3 |

Source: Adapted from studies on pyrazole and pyrazoline derivatives as antimicrobial agents.

ADMET Analysis

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound. In silico ADMET prediction is performed to assess these properties early in the drug development process.[12][13][14] Parameters such as Lipinski's rule of five (molecular weight, logP, hydrogen bond donors, and acceptors) are evaluated to predict oral bioavailability.

Table 3: Predicted ADMET Properties for Representative Pyrazole Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors |

| M6 | 342.82 | 2.97 | 3 | 1 |

Source: Adapted from ADMET profiling of pyrazole and pyrazoline derivatives.

Experimental and Computational Protocols

Synthesis

A typical synthesis protocol for pyrazoline derivatives involves:

-

Chalcone Synthesis: An appropriate acetophenone (e.g., p-nitroacetophenone) is dissolved in ethanol. An aromatic aldehyde is added, and the solution is heated. A 40% NaOH solution is added with stirring. The resulting solid is kept overnight, acidified with 10% HCl, washed, and recrystallized from ethanol.[4]

-

Pyrazoline Synthesis: The synthesized chalcone is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling and concentration, the separated solid is filtered and recrystallized from ethanol.[4]

Spectroscopic Characterization

-

FT-IR: Spectra are typically recorded using a Bruker Tensor 27 FT-IR spectrometer with the KBr pellet technique.[15]

-

NMR: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 500 instrument in a suitable deuterated solvent (e.g., CDCl₃), using TMS as an internal standard.[7]

Computational Methods

-

DFT Calculations: Geometric optimization and frequency calculations are performed using software like Gaussian 09 with the B3LYP functional and a basis set such as 6-311G(d,p).[16]

-

Molecular Docking: Docking studies are often carried out using AutoDock 4.2. The 3D structures of the ligands are prepared, and the target protein structure is obtained from the Protein Data Bank (PDB).[10]

-

ADMET Prediction: In silico ADMET properties are predicted using web servers like pKCSM or software packages like Schrödinger Maestro.[12]

Visualizations

The following diagrams illustrate the typical workflow and molecular structure in the theoretical study of pyrazole derivatives.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. researchgate.net [researchgate.net]

- 6. wisdomlib.org [wisdomlib.org]

- 7. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemmethod.com [chemmethod.com]

- 14. chemmethod.com [chemmethod.com]

- 15. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Stability and Reactivity of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from published literature on closely related analogues, including 4-bromopyrazoles and nitrophenyl-substituted pyrazoles, to provide a robust predictive profile. All inferred data and methodologies are clearly indicated.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature. Its structural features—a brominated pyrazole ring and a nitrophenyl substituent—dictate its physical and chemical properties. The presence of the polar nitro group and the hydrogen-bonding capability of the pyrazole N-H group are expected to influence its solubility and crystalline structure.

Table 1: Physicochemical Properties of this compound

| Property | Value/Observation | Source/Justification |

| CAS Number | 73227-97-1 | Chemical Catalogs[1] |

| Molecular Formula | C₉H₆BrN₃O₂ | Calculated |

| Molecular Weight | 268.07 g/mol | Calculated |

| Appearance | Solid (predicted) | General property of similar pyrazoles |

| Melting Point | No data available | - |

| Density | 1.737 g/cm³ | Safety Data Sheet[1] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | Inferred from related structures |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts/Bands | Justification |

| ¹H NMR | δ ~13-14 ppm (br s, 1H, N-H); δ ~8.3 ppm (d, 2H, Ar-H ortho to NO₂); δ ~7.8 ppm (d, 2H, Ar-H meta to NO₂); δ ~7.7 ppm (s, 1H, pyrazole C5-H) | Based on data for 4-bromopyrazoles and nitrophenyl derivatives.[2][3] |

| ¹³C NMR | δ ~150 ppm (pyrazole C3); δ ~147 ppm (Ar-C-NO₂); δ ~130 ppm (pyrazole C5); δ ~129 ppm (Ar-CH); δ ~124 ppm (Ar-CH); δ ~95 ppm (pyrazole C4-Br) | Based on data for substituted pyrazoles.[2] |

| IR (cm⁻¹) | ~3100-3300 (N-H stretch); ~1590-1600 (C=C/C=N stretch); ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch); ~550-650 (C-Br stretch) | Characteristic vibrational frequencies for the functional groups present.[4] |

Stability Profile

The stability of this compound is crucial for its handling, storage, and application in drug development and materials science.

Thermal Stability

While no specific decomposition temperature is reported, the compound is expected to be a stable solid under standard conditions.[1] The pyrazole ring itself is thermally robust. The presence of the nitro group may lower the overall thermal stability compared to non-nitrated analogues. It is recommended to store the compound in a cool, dry, and well-ventilated place.[1]

Photochemical Stability

Aromatic nitro compounds can be photochemically active. Prolonged exposure to UV light should be avoided to prevent potential degradation or photoreactions.

Chemical Stability

-

pH and Hydrolytic Stability: The pyrazole ring is generally stable across a wide pH range. However, pyrazole derivatives containing ester functionalities have been shown to undergo hydrolysis, particularly at basic pH.[5] The C-Br and C-NO₂ bonds in the target molecule are not expected to be readily hydrolyzed under physiological conditions.

-